(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
Overview
Description
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines benzo[d]thiazole, pyridine, and piperazine moieties, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds such as benzo[d]thiazole and pyridine derivatives. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its ability to interact with biological targets suggests it could be used in the treatment of various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique properties make it suitable for applications in material science and catalysis.
Mechanism of Action
The mechanism of action of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling.
Comparison with Similar Compounds
Similar Compounds
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)methanone: Lacks the piperazine moiety, making it less versatile.
(4-(Pyridin-2-yl)piperazin-1-yl)methanone:
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)ethanone: Similar structure but with an ethanone group, which may alter its reactivity and biological activity.
Uniqueness
The uniqueness of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone lies in its combination of three distinct moieties, providing a versatile platform for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5OS/c28-22(27-14-12-26(13-15-27)19-9-3-4-10-23-19)16-6-5-11-24-20(16)21-25-17-7-1-2-8-18(17)29-21/h1-11H,12-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZUVSZUFTXETI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(N=CC=C3)C4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.